REACTION_CXSMILES
|
[CH3:1][CH:2]([OH:6])[CH:3]([OH:5])[CH3:4]>C(O)(=O)C>[C:3]([O:5][CH:3]([CH:2]([O:6][C:2](=[O:6])[CH3:1])[CH3:1])[CH3:4])(=[O:5])[CH3:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(C)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to produce high quality materials for flight
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C)C(C)OC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |